molecular formula C9H5Cl3N2 B14158736 4-Chloro-2-(dichloromethyl)quinazoline CAS No. 88203-16-1

4-Chloro-2-(dichloromethyl)quinazoline

Cat. No.: B14158736
CAS No.: 88203-16-1
M. Wt: 247.5 g/mol
InChI Key: JQUNRRGGAAWYDJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(dichloromethyl)quinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl3N2. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(dichloromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(dichloromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-(dichloromethyl)quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dichloromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison: 4-Chloro-2-(dichloromethyl)quinazoline is unique due to the presence of two chloro groups, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

88203-16-1

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.5 g/mol

IUPAC Name

4-chloro-2-(dichloromethyl)quinazoline

InChI

InChI=1S/C9H5Cl3N2/c10-7(11)9-13-6-4-2-1-3-5(6)8(12)14-9/h1-4,7H

InChI Key

JQUNRRGGAAWYDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)Cl)Cl

Origin of Product

United States

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